molecular formula C12H14F3N3O4 B2695760 2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-4-(trifluoromethyl)pyrimidine-5-carboxylic acid CAS No. 1240594-69-7

2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-4-(trifluoromethyl)pyrimidine-5-carboxylic acid

Cat. No. B2695760
CAS RN: 1240594-69-7
M. Wt: 321.256
InChI Key: VVVFMWMUDSTKEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-4-(trifluoromethyl)pyrimidine-5-carboxylic acid is a useful research compound. Its molecular formula is C12H14F3N3O4 and its molecular weight is 321.256. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • The compound and its analogs have been synthesized through various chemical reactions, highlighting their role in studying enzyme inhibitors and their interactions. For instance, a study on tetrahydrofolic acid analogs emphasized the synthesis of pyrimidine derivatives, examining their impact on enzymes like dihydrofolic reductase, suggesting the compound's utility in biochemical research related to enzyme function and inhibition (Baker & Jordaan, 1965).

Application in Drug Design and Development

  • The synthesis of trifluoromethylated analogs of 4,5-dihydroorotic acid, including similar compounds, was conducted to study their application in developing new drugs. These analogs were used to create enantiopure forms of potential pharmaceutical interest, showcasing the importance of such compounds in medicinal chemistry for drug synthesis and design (Sukach et al., 2015).

Antimicrobial Activity

  • Research on substituted chromeno[2,3-d]pyrimidinone derivatives, facilitated by compounds like the one , has shown antimicrobial properties against various bacterial and fungal strains. This indicates the compound's relevance in developing new antimicrobial agents and studying the mechanism of action against different microbial species (Ghashang et al., 2013).

Role in Advanced Glycation End-Product Research

  • Methylglyoxal, a compound related to the structural framework of the query compound, is involved in forming advanced glycation end-products, which are significant in understanding diabetes and neurodegenerative diseases. The research into methylglyoxal and its interactions with proteins provides insights into the pathological processes and potential therapeutic targets for these conditions (Nemet et al., 2006).

Synthesis of Nitrogen-Containing Compounds

  • The compound serves as a precursor in synthesizing nitrogen bridgehead compounds, including pyrido[1,2-a]pyrimidin-4-ones with antiallergic activity. This illustrates the compound's utility in creating bioactive molecules with potential therapeutic applications (Hermecz et al., 1983).

properties

IUPAC Name

2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-4-(trifluoromethyl)pyrimidine-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N3O4/c1-11(2,3)22-10(21)17-5-7-16-4-6(9(19)20)8(18-7)12(13,14)15/h4H,5H2,1-3H3,(H,17,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVVFMWMUDSTKEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC=C(C(=N1)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-4-(trifluoromethyl)pyrimidine-5-carboxylic acid

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